2-Bromo-6-(piperidin-1-yl)benzaldehyde
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Overview
Description
2-Bromo-6-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a piperidine ring at the sixth position. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(piperidin-1-yl)benzaldehyde typically involves the bromination of 6-(piperidin-1-yl)benzaldehyde. One common method is to start with 6-(piperidin-1-yl)benzaldehyde and react it with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Bromo-6-(piperidin-1-yl)benzoic acid.
Reduction: 2-Bromo-6-(piperidin-1-yl)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-(piperidin-1-yl)benzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: In the study of biological pathways and mechanisms involving benzaldehyde derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(piperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards specific molecular targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(piperidin-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(Piperidin-1-yl)benzaldehyde: Lacks the halogen substitution.
6-(Piperidin-1-yl)benzaldehyde: Lacks both halogen and aldehyde substitutions.
Uniqueness
2-Bromo-6-(piperidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the piperidine ring, which can significantly influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, while the piperidine ring can enhance binding affinity and selectivity.
Properties
IUPAC Name |
2-bromo-6-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFLDTXNACNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742985 |
Source
|
Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-93-1 |
Source
|
Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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